3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide
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Overview
Description
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a combination of imidazole, benzamide, and trifluoromethoxybenzyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the methylsulfonyl group, and finally, the coupling with the benzamide and trifluoromethoxybenzyl groups. Common reagents used in these reactions include imidazole, methylsulfonyl chloride, and various benzyl halides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzamide and trifluoromethoxybenzyl groups enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)benzoic Acid: Shares the methylsulfonyl group but differs in the overall structure and functional groups.
Phenyl Boronic Acid Containing BODIPY Dyes: Contains boronic acid and BODIPY groups, used in bioanalytical applications.
Pinacol Boronic Esters: Used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Uniqueness
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-30(27,28)18-23-9-10-25(18)15-4-2-3-14(11-15)17(26)24-12-13-5-7-16(8-6-13)29-19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEZRNSGLGDEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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